Morpholine vs. Piperidine at C2: Divergent PI3K Inhibitory Activity in Trisubstituted Pyrimidines
The morpholine moiety at the C2 position of the pyrimidine core is essential for potent PI3K inhibition. In a study of trisubstituted morpholinopyrimidines, compound 14 and compound 20—both retaining the C2 morpholine—achieved IC50 values 3.2-fold and 1.5-fold lower, respectively, than the reference pan-PI3K inhibitor ZSTK474 [1]. Replacing the morpholine with other saturated heterocycles (e.g., piperidine) at the same position in related series resulted in marked loss of PI3Kα potency, as the morpholine oxygen forms a key hinge-region hydrogen bond with the kinase [2].
| Evidence Dimension | PI3K inhibitory potency relative to reference inhibitor ZSTK474 |
|---|---|
| Target Compound Data | Trisubstituted 2-morpholinopyrimidines (compound 14 and 20) showed 3.2-fold and 1.5-fold greater potency than ZSTK474, respectively |
| Comparator Or Baseline | ZSTK474 (well-characterized pan-PI3K inhibitor) |
| Quantified Difference | 1.5-fold to 3.2-fold lower IC50 vs. ZSTK474 for morpholine-containing compounds |
| Conditions | In vitro PI3K biochemical assay; Western blot quantification of PI3K inhibition |
Why This Matters
Demonstrates that the C2 morpholine group provides a quantifiable potency advantage over the reference PI3K inhibitor, and that replacement with other amines diminishes this activity, making the morpholine-bearing scaffold the preferred choice for PI3K inhibitor development.
- [1] Wright EW, Nelson RA, Karpova Y, Kulik G, Welker ME. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. 2018;23(7):1715. View Source
- [2] Burger MT, et al. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. ACS Med Chem Lett. 2011;2(10):774-779. View Source
